3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-
Description
3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound featuring a pyrazolidinone core substituted at the 1-position with a 4-(trifluoromethyl)phenyl group. The pyrazolidinone scaffold comprises a five-membered ring with two nitrogen atoms and a ketone moiety, conferring unique electronic and steric properties. The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .
Structure
3D Structure
Properties
Molecular Formula |
C10H9F3N2O |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazolidin-3-one |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-9(16)14-15/h1-4H,5-6H2,(H,14,16) |
InChI Key |
HHFHWTAZHYNPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(NC1=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Synthesis Using Trifluoromethylhydrazine Derivatives
A one-pot strategy employs di-Boc-protected trifluoromethylhydrazine for direct cyclization with carbonyl substrates (e.g., dialdehydes, diketones). This method leverages the reactivity of transient trifluoromethylhydrazine intermediates, though instability necessitates optimized conditions to minimize des-CF₃ byproducts.
Key Steps :
-
Reagent Preparation : Di-Boc-trifluoromethylhydrazine is synthesized via Boc protection of trifluoromethylhydrazine.
-
Cyclization : Reaction with carbonyl compounds (e.g., 2,5-dimethoxyterephthalaldehyde) in dichloromethane (DCM) under acidic conditions (e.g., HCl) promotes [3+2] cycloaddition.
-
Workup : Acidic quenching and purification yield N-trifluoromethyl pyrazoles, adaptable to pyrazolidinone cores via hydrogenation or reduction .
Example Conditions :
| Substrate | Acid Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 2,5-Dimethoxyterephthalaldehyde | HCl (1 eq) | DCM | 68 |
| 1,4-Cyclohexanedione | HCl (1 eq) | DCM | 55 |
Cyclization of Amino Alcohol Intermediates
L-Phenylalanine-derived precursors undergo cyclization to form pyrazolidinone scaffolds. This approach enables stereochemical control and functional diversification.
Steps :
-
Amino Alcohol Synthesis : Condense L-phenylalanine with a ketone (e.g., cyclohexanone) to form a β-hydroxyamine intermediate.
-
Cyclization : Treat with thiourea derivatives under acidic conditions (e.g., HCl in EtOH) to induce ring formation.
-
Functionalization : Introduce the 4-trifluoromethylphenyl group via Mitsunobu reaction or nucleophilic substitution .
Example Data :
| Intermediate | Cyclization Conditions | Yield (%) |
|---|---|---|
| L-Phenylalanine + cyclohexanone | HCl, EtOH, reflux | 72 |
| Thiourea derivative | DEAD, THF, 0°C | 68 |
Nucleophilic Substitution with Aryl Halides
4-(Bromomethyl)acetophenone derivatives react with pyrazolidinone precursors in polar aprotic solvents (e.g., DMF) under basic conditions. This method is suitable for introducing aryl groups via SN2 mechanisms.
Procedure :
-
Pyrazolidinone Core : Prepare via reductive cyclization of a nitroalkene precursor.
-
Substitution : React with 4-(bromomethyl)-1-[4-(trifluoromethyl)phenyl]acetophenone in DMF using K₂CO₃ as a base.
-
Workup : Purify via silica gel chromatography (petroleum ether/EtOAc) .
Example Reaction :
| Aryl Halide | Base | Solvent | Yield (%) |
|---|---|---|---|
| 4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]acetophenone | K₂CO₃ | DMF | 72 |
Multicomponent Reactions and Cascade Processes
Cascade reactions combining C–H activation, cycloaddition, and rearrangement offer atom-economical routes. For example, 5-aryl-2H-imidazoles react with CF₃-ynones to form azafluorenes, though adaptation for pyrazolidinones remains underexplored .
Potential Pathway :
-
C–H Activation : Rh(III) catalyst activates the pyrazolidinone C–H bond.
-
Cycloaddition : CF₃-ynone inserts into the metal-carbon bond.
-
Retro-Cycloaddition : Rearrangement forms the indene intermediate.
-
Enamine Addition : Final cyclization yields the desired product .
Challenges :
-
Control over regioselectivity in multistep reactions.
-
Limited scalability due to catalyst cost and sensitivity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cycloaddition (Trifluoromethylhydrazine) | High functional diversity | Transient intermediate instability | 50–75% |
| Buchwald-Hartwig Coupling | Stereochemical control | Pd catalyst cost | 60–70% |
| Amino Alcohol Cyclization | Chiral center introduction | Multistep synthesis | 65–72% |
| Nucleophilic Substitution | Simple scalability | Limited regioselectivity | 68–72% |
| Cascade Reactions | Atom economy | Complex mechanistic control | 40–50% |
Chemical Reactions Analysis
Types of Reactions: 3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity :
- Recent studies have demonstrated that derivatives of 3-Pyrazolidinone, particularly those with trifluoromethyl substitutions, exhibit significant antimicrobial properties against Gram-positive bacteria. For instance, compounds derived from this structure have shown potent growth inhibition against Staphylococcus aureus with low toxicity to human cells. The minimum inhibitory concentration (MIC) of certain derivatives was notably low, indicating their potential as effective antibacterial agents .
-
Anti-inflammatory Properties :
- The pyrazolidinone moiety has been linked to anti-inflammatory effects. Research involving lipoxygenase inhibitors has shown that derivatives can reduce the expression of adhesion molecules on endothelial cells, which is crucial in mitigating inflammation during conditions such as trauma and sepsis . This suggests that 3-Pyrazolidinone derivatives could be beneficial in treating inflammatory diseases.
-
Cancer Treatment :
- Some studies have indicated that pyrazolidinones may play a role in cancer therapy by inhibiting tumor growth through various mechanisms, including the modulation of cell adhesion and migration . The ability to influence leukocyte-endothelial interactions positions these compounds as potential therapeutic agents in oncology.
Agricultural Applications
- Pesticide Development :
- The unique electrophilic nature of the trifluoromethyl group enhances the reactivity of 3-Pyrazolidinone derivatives, making them suitable candidates for developing new agrochemicals. Their potential use as pesticides has been explored due to their ability to disrupt biological processes in pests while maintaining low toxicity to non-target organisms .
Case Studies
- Antimicrobial Efficacy :
- Inflammation Modulation :
- Pesticidal Activity :
Mechanism of Action
The mechanism of action of 3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
lists compounds with similarity scores (0.53–0.60) to the target molecule. Key examples include:
Key Structural Differences :
- Pyrazolidinone vs. Pyrazole: The pyrazolidinone ring includes a ketone group, enhancing hydrogen-bonding capacity compared to pyrazole’s aromatic nitrogen system. This difference impacts solubility and target binding .
- Substituent Position : The target compound’s -CF₃ group is para-substituted on the phenyl ring, whereas analogs like 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine feature ortho-substitution, altering steric interactions .
Functional Group and Physicochemical Properties
- Trifluoromethyl (-CF₃) : Common in all compared compounds, this group increases lipophilicity (logP) and resistance to oxidative metabolism. However, its position (para vs. ortho) affects molecular conformation and dipole moments .
- Sulfur-Containing Analogs: Compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () exhibit higher reactivity due to sulfanyl (-S-) and aldehyde (-CHO) groups, contrasting with the pyrazolidinone’s stability .
Biological Activity
3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.
Structural Characteristics
The molecular formula of 3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]- is CHFNO, with a molar mass of 230.19 g/mol. The trifluoromethyl group enhances the compound's electrophilic properties, making it a candidate for various biological applications.
| Property | Details |
|---|---|
| Molecular Formula | CHFNO |
| Molar Mass | 230.19 g/mol |
| Unique Feature | Trifluoromethyl substitution |
Anti-inflammatory Properties
Research indicates that 3-Pyrazolidinone derivatives exhibit significant anti-inflammatory effects. The presence of the trifluoromethyl group is believed to enhance these properties compared to other pyrazolidinones. Studies have shown that these compounds can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Antibacterial Activity
The antibacterial potential of 3-Pyrazolidinone, particularly against Gram-positive bacteria, has been highlighted in various studies. The compound demonstrated low minimum inhibitory concentrations (MIC) against strains like Staphylococcus aureus, indicating strong antibacterial activity. In vivo studies further confirmed its safety profile at doses up to 50 mg/kg, suggesting it could be developed as an effective antimicrobial agent .
Other Pharmacological Activities
In addition to anti-inflammatory and antibacterial properties, derivatives of this compound have shown potential in other areas:
- Antidiabetic Effects : Some studies suggest that pyrazolidinone derivatives may help regulate blood sugar levels.
- Analgesic and Antipyretic Properties : These compounds have been reported to alleviate pain and reduce fever .
- Antitubercular Activity : Certain analogs have demonstrated effectiveness against tuberculosis pathogens .
Case Studies and Research Findings
Several studies have focused on the biological activity of 3-Pyrazolidinone derivatives:
- Study on Antimicrobial Efficacy : A study published in the Journal of Pharmaceutical Sciences found that trifluoromethyl-substituted pyrazolidinones exhibited potent growth inhibition against Staphylococcus aureus with MIC values as low as 0.78 μg/ml. The study also noted low toxicity in human cell cultures .
- Anti-inflammatory Mechanism Investigation : Another research article explored the mechanism by which these compounds exert their anti-inflammatory effects, identifying specific pathways involved in cytokine production inhibition.
- Synthesis and Structure-Activity Relationship (SAR) : Research has detailed various synthetic routes for producing pyrazolidinone derivatives and analyzed their biological activities in relation to structural modifications. This SAR study indicated that the trifluoromethyl group significantly enhances biological efficacy compared to simpler analogs .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 4-(Trifluoromethyl)phenylboronic acid, Pd(PPh₃)₄ | Toluene | 80°C | 75–85 |
| 2 | Hydrazine hydrate, HCl | Ethanol | Reflux | 60–70 |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and purity. The trifluoromethyl group appears as a singlet in ¹⁹F NMR .
- X-ray Crystallography: For unambiguous structural determination, use SHELXL for refinement . ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen bonding .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can computational docking studies predict the biological interactions of this compound?
Answer:
AutoDock Vina is recommended for docking simulations due to its speed and accuracy :
- Protocol:
- Prepare the ligand (compound) and receptor (target protein) using tools like AutoDock Tools.
- Define the binding pocket grid parameters (e.g., 25 ų box).
- Run simulations with exhaustiveness=20 for robust sampling.
- Analyze binding modes using PyMOL or Chimera.
Key Insight: The trifluoromethyl group enhances hydrophobic interactions, potentially improving binding affinity .
Q. Table 2: Example Docking Scores
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction Residues |
|---|---|---|
| COX-2 | -8.5 | Arg120, Tyr355 |
| HDAC6 | -7.9 | Asp101, His142 |
Advanced: How should researchers resolve contradictions in biological activity data across different assays?
Answer:
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorogenic substrates) with cell-based assays (e.g., viability assays) .
- Control Experiments: Use known inhibitors (positive controls) and check for solvent interference (e.g., DMSO tolerance) .
- Dose-Response Curves: Calculate IC₅₀ values to compare potency across studies .
Advanced: What strategies are effective for studying synergistic effects with chemotherapeutics?
Answer:
- Combinatorial Screening: Use a checkerboard assay to identify synergistic ratios (FIC index <0.5) .
- Mechanistic Studies: Perform transcriptomics or proteomics to identify pathways affected by co-administration .
- In Vivo Models: Test efficacy in xenograft models with dose escalation to minimize toxicity .
Advanced: How can high-throughput crystallization conditions be designed for structural studies?
Answer:
Q. Table 3: Example Crystallization Conditions
| Precipitant | pH | Additive | Crystal Size (μm) | Resolution (Å) |
|---|---|---|---|---|
| PEG 3350 | 7.5 | MgCl₂ | 50 × 50 × 20 | 1.8 |
| Ammonium sulfate | 6.0 | None | 100 × 100 × 30 | 2.3 |
Basic: What are the common biological assays used to evaluate its pharmacological potential?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease activity).
- Antimicrobial Testing: MIC (Minimum Inhibitory Concentration) assays against Gram+/Gram- bacteria .
- Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
